1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate
Description
1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate (CAS: 81640-99-5; molecular formula: C₃₀H₂₂Cl₂N₂O₆; molecular weight: 577.41 g/mol) is a pyridinium salt characterized by a positively charged pyridinium core with four distinct aromatic substituents:
- A 2-chlorophenylmethyl group at position 1.
- A 2-nitrophenyl group at position 2.
- Phenyl groups at positions 4 and 5.
- A perchlorate (ClO₄⁻) counterion .
This compound’s structural complexity arises from the combination of electron-withdrawing (nitro, chloro) and electron-donating (phenyl) groups, which likely influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22ClN2O2.ClHO4/c31-27-17-9-7-15-24(27)21-32-29(23-13-5-2-6-14-23)19-25(22-11-3-1-4-12-22)20-30(32)26-16-8-10-18-28(26)33(34)35;2-1(3,4)5/h1-20H,21H2;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPYZPTZHNVNEX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3[N+](=O)[O-])CC4=CC=CC=C4Cl)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Applications in Medicinal Chemistry
The compound exhibits significant biological activities, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that this compound has potent antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Study : A study evaluated the antimicrobial effects against Staphylococcus aureus and found that the compound inhibited growth effectively at low concentrations, suggesting potential for development into an antimicrobial agent.
Anticancer Activity
The compound has shown promise in anticancer research. It induces apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 9.5 |
| A549 (Lung) | 11.2 |
| HepG2 (Liver) | 7.8 |
Case Study : In a cytotoxicity assay, the compound demonstrated significant antiproliferative effects against the MCF-7 breast cancer cell line, outperforming conventional chemotherapeutics like doxorubicin.
Applications in Materials Science
The unique electronic properties of this compound allow it to be utilized in the development of organic electronic materials.
Organic Light Emitting Diodes (OLEDs)
Due to its charge transport properties, this compound can be integrated into OLEDs, enhancing their efficiency and stability. Research has shown that incorporating it into device architectures improves luminance and operational lifespan.
Conductive Polymers
The compound can also serve as a dopant in conductive polymers, improving their electrical conductivity and mechanical properties.
Applications in Analytical Chemistry
1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate is useful in analytical methods for detecting various analytes.
Fluorescent Probes
The compound's fluorescence properties make it suitable for use as a fluorescent probe in biological imaging applications. It can selectively bind to specific biomolecules, allowing for real-time tracking within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key features, based on evidence from diverse sources:
Key Structural and Functional Comparisons
Core Structure Variations: The target compound and the pyridinium derivative from share a pyridinium core, but the latter substitutes a pyrimidinyl group instead of nitro and chlorophenylmethyl groups. Epoxiconazole and the acetamide derivative feature triazole and pyrimidine-thiol cores, respectively, emphasizing biological activity (e.g., antifungal properties) rather than material science applications.
Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and chloro (-Cl) groups in the target compound may reduce electron density on the pyridinium ring, enhancing stability toward nucleophilic attack compared to purely phenyl-substituted analogs . Aromatic Diversity: The combination of phenyl, nitrophenyl, and chlorophenyl groups in the target compound creates a sterically crowded environment, which could hinder crystallization—a common challenge in pyridinium salt synthesis .
Counterion Influence: The perchlorate (ClO₄⁻) counterion in the target compound and the pyridinium analog provides high solubility in polar solvents and thermal stability, whereas chloride (Cl⁻) in the pyrrolidinium-carbamate compound may limit solubility in non-aqueous systems.
Epoxiconazole and the acetamide derivative utilize epoxidation and carbamic chloride reactions, respectively, highlighting divergent synthetic routes for heteroatom-rich systems.
Research Findings and Implications
- However, its chlorophenyl and nitrophenyl groups could be explored for antimicrobial screening.
- Material Applications : Pyridinium salts with bulky substituents, such as the target compound, are promising candidates for ionic liquids due to low melting points and high thermal stability .
Q & A
Q. What are the recommended methods for synthesizing 1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and quaternization reactions. To optimize efficiency:
- Use quantum chemical calculations (e.g., reaction path searches) to predict intermediate stability and transition states, narrowing viable pathways .
- Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions with minimal trials .
- Implement a feedback loop where experimental data refine computational models, accelerating iterative optimization .
Q. How can the crystal structure of this compound be accurately determined, and what challenges arise due to its ionic nature?
Methodological Answer:
- Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement, particularly for handling ionic interactions and counterion placement .
- Address challenges like charge delocalization and perchlorate anion mobility by:
Advanced Research Questions
Q. What computational strategies are effective in modeling the electronic properties of this compound, and how do they correlate with experimental spectroscopic data?
Methodological Answer:
Q. How can researchers resolve contradictions between theoretical predictions and experimental observations regarding the compound's reactivity?
Methodological Answer:
- Conduct microkinetic modeling to integrate competing reaction pathways and identify overlooked intermediates (e.g., via LC-MS/MS) .
- Perform in situ spectroscopic monitoring (e.g., Raman or NMR) to detect transient species not captured in static DFT calculations .
- Reconcile data using Bayesian inference to quantify uncertainty in computational and experimental datasets .
Q. What methodologies are recommended for assessing the environmental fate of this compound, considering its stability and degradation pathways?
Methodological Answer:
- Design hydrolysis and photolysis studies under simulated environmental conditions (pH, UV exposure). Monitor degradation via HPLC-MS to identify byproducts .
- Use molecular dynamics (MD) simulations to predict soil adsorption coefficients (Kd) and bioaccumulation potential, validated through microcosm experiments .
Q. How can the compound’s interactions with biological macromolecules (e.g., proteins) be systematically studied?
Methodological Answer:
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Supplement with molecular docking (AutoDock/Vina) to predict binding poses, followed by MD simulations to assess stability of complexes .
Data Analysis and Integration
Q. What statistical approaches are suitable for analyzing heterogeneous datasets (e.g., crystallographic, spectroscopic, and computational) for this compound?
Methodological Answer:
Q. How can researchers address crystallographic disorder in the perchlorate anion during structural refinement?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
